molecular formula C18H25N3O3 B8491547 2,5-Pyrrolidinedione, 1-[3-[4-(2-methoxyphenyl)-1-piperazinyl]propyl]- CAS No. 255861-53-1

2,5-Pyrrolidinedione, 1-[3-[4-(2-methoxyphenyl)-1-piperazinyl]propyl]-

Cat. No.: B8491547
CAS No.: 255861-53-1
M. Wt: 331.4 g/mol
InChI Key: XLPKXRVQNPNZRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,5-Pyrrolidinedione, 1-[3-[4-(2-methoxyphenyl)-1-piperazinyl]propyl]- is a useful research compound. Its molecular formula is C18H25N3O3 and its molecular weight is 331.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,5-Pyrrolidinedione, 1-[3-[4-(2-methoxyphenyl)-1-piperazinyl]propyl]- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,5-Pyrrolidinedione, 1-[3-[4-(2-methoxyphenyl)-1-piperazinyl]propyl]- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

255861-53-1

Molecular Formula

C18H25N3O3

Molecular Weight

331.4 g/mol

IUPAC Name

1-[3-[4-(2-methoxyphenyl)piperazin-1-yl]propyl]pyrrolidine-2,5-dione

InChI

InChI=1S/C18H25N3O3/c1-24-16-6-3-2-5-15(16)20-13-11-19(12-14-20)9-4-10-21-17(22)7-8-18(21)23/h2-3,5-6H,4,7-14H2,1H3

InChI Key

XLPKXRVQNPNZRJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)CCCN3C(=O)CCC3=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Scheme-I: A mixture of 2,5-dioxopyrrolidine (3.68 g, 37.24 mmol), 1-[4-(2-methoxyphenyl)-piperazin-1-yl]-3-chloropropane (10.0 g, 37.24 mmol), potassium carbonate (7.70 g, 55.8 mmol) and tetrabutylammonium bromide (2.38 g, 7.4 mmol) in acetone (100 ml) was refluxed for 12 hours at 80° C. with stirring. The solvent was evaporated off in vacuo and the residue was taken up in water (80 ml). The aqueous solution was extracted with chloroform (3×50 ml) and the organic layers combined, washed with water 2×50 ml), dried over Na2SO4 and evaporated in vacuo to give the title compound. The product was purified by column chromatography over flash silica gel using chloroform-methanol (99:1) as eluent; yield 8.00 g (65%) in oil. The hydrochloride salt was prepared by the method described above; mp 199-202° C.
Quantity
3.68 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
7.7 g
Type
reactant
Reaction Step One
Quantity
2.38 g
Type
catalyst
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

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